molecular formula C14H14N2O B188860 1-(2-Hydroxyphenyl)ethanone phenylhydrazone CAS No. 7327-78-8

1-(2-Hydroxyphenyl)ethanone phenylhydrazone

Cat. No. B188860
CAS RN: 7327-78-8
M. Wt: 226.27 g/mol
InChI Key: XRDLUQNCCQQRLG-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Hydroxyphenyl)ethanone phenylhydrazone, commonly known as HPEP, is a chemical compound that has gained significant attention due to its potential applications in scientific research. It belongs to the class of hydrazone compounds, which are known for their diverse biological activities. HPEP has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Scientific Research Applications

HPEP has been extensively studied for its potential applications in scientific research. It has been shown to exhibit significant anti-inflammatory, antioxidant, and anticancer activities. HPEP has been found to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, which is a programmed cell death, in cancer cells. HPEP has been found to reduce the levels of pro-inflammatory cytokines and oxidative stress markers, indicating its potential as an anti-inflammatory and antioxidant agent.

Mechanism of Action

The exact mechanism of action of HPEP is not fully understood. However, it is believed to exert its biological activities through multiple pathways. HPEP has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. HPEP has also been found to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes and proteins.
Biochemical and Physiological Effects
HPEP has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. HPEP has also been found to inhibit the activity of COX-2 and LOX, which are involved in the synthesis of pro-inflammatory mediators. Additionally, HPEP has been found to induce apoptosis in cancer cells by regulating the expression of various genes and proteins.

Advantages and Limitations for Lab Experiments

HPEP has several advantages and limitations for lab experiments. One of the major advantages is its diverse biological activities, which make it a potential therapeutic agent for various diseases. HPEP is also relatively easy to synthesize and has a good yield. However, one of the limitations of HPEP is its poor solubility in water, which can affect its bioavailability and efficacy. Additionally, HPEP has not been extensively studied in vivo, and its toxicity and pharmacokinetics are not fully understood.

Future Directions

There are several future directions for the research on HPEP. One of the potential areas of research is the development of novel HPEP derivatives with improved solubility and bioavailability. Another area of research is the evaluation of the toxicity and pharmacokinetics of HPEP in vivo. Additionally, the potential applications of HPEP in the treatment of neurodegenerative disorders, such as Alzheimer's disease, should be explored. The use of HPEP in combination with other therapeutic agents should also be investigated to enhance its efficacy and reduce toxicity. Finally, the development of HPEP-based drug delivery systems should be explored to improve its targeted delivery and efficacy.

Synthesis Methods

The synthesis of HPEP involves the condensation of 2-hydroxyacetophenone and phenylhydrazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which is then reduced to form HPEP. The purity and yield of the final product can be improved by using different solvents, catalysts, and reaction conditions.

properties

CAS RN

7327-78-8

Product Name

1-(2-Hydroxyphenyl)ethanone phenylhydrazone

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[(E)-N-anilino-C-methylcarbonimidoyl]phenol

InChI

InChI=1S/C14H14N2O/c1-11(13-9-5-6-10-14(13)17)15-16-12-7-3-2-4-8-12/h2-10,16-17H,1H3/b15-11+

InChI Key

XRDLUQNCCQQRLG-QBFSEMIESA-N

Isomeric SMILES

C/C(=C/1\C=CC=CC1=O)/NNC2=CC=CC=C2

SMILES

CC(=NNC1=CC=CC=C1)C2=CC=CC=C2O

Canonical SMILES

CC(=C1C=CC=CC1=O)NNC2=CC=CC=C2

Origin of Product

United States

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